methyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-(7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzopyran and cyclopenta[b]thiophene intermediates separately, followed by their coupling under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates, precise control of reaction parameters, and the use of advanced analytical techniques to monitor the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzopyran or thiophene rings.
Scientific Research Applications
Methyl 2-(7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which methyl 2-(7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound shares a similar core structure but lacks the thiophene ring.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another compound with a similar functional group arrangement but different ring systems.
Uniqueness
Methyl 2-(7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to its fused benzopyran and thiophene rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19NO5S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 2-[(7-methyl-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H19NO5S/c1-10-6-7-11-9-14(26-19(23)13(11)8-10)17(22)21-18-16(20(24)25-2)12-4-3-5-15(12)27-18/h6-8,14H,3-5,9H2,1-2H3,(H,21,22) |
InChI Key |
XCTBNJMDZXZUEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(OC2=O)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC)C=C1 |
Origin of Product |
United States |
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